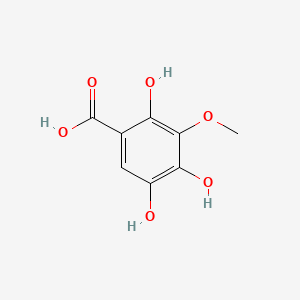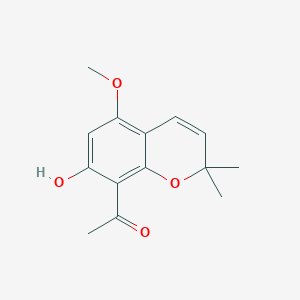
2,5-Dioxooxolane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxooxolane-3-carbonyl chloride is a chemical compound with the molecular formula C5H3ClO4. . This compound is characterized by its reactive carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dioxooxolane-3-carbonyl chloride can be synthesized through the reaction of 2,5-dioxooxolane with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 2,5-dioxooxolane is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of the carbonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxooxolane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,5-dioxooxolane-3-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxooxolane-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Polymer Chemistry: Used in the preparation of poly(2-oxazoline)s, which have applications in drug delivery and biomedical materials.
Biological Studies: Employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2,5-dioxooxolane-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a building block for more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxooxolane-3-carboxylic acid: Formed by the hydrolysis of 2,5-dioxooxolane-3-carbonyl chloride.
3-Furancarbonyl chloride: Another name for this compound.
Oxazolidines: Compounds that can be synthesized using similar reaction conditions and catalysts.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the selective formation of various derivatives. Its ability to act as an acylating agent makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules .
Eigenschaften
CAS-Nummer |
41004-48-2 |
|---|---|
Molekularformel |
C5H3ClO4 |
Molekulargewicht |
162.53 g/mol |
IUPAC-Name |
2,5-dioxooxolane-3-carbonyl chloride |
InChI |
InChI=1S/C5H3ClO4/c6-4(8)2-1-3(7)10-5(2)9/h2H,1H2 |
InChI-Schlüssel |
OJMZQYGIPTULAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)

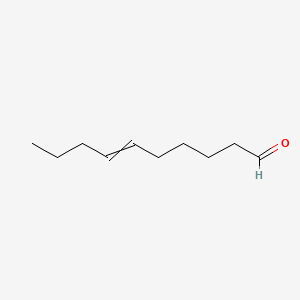
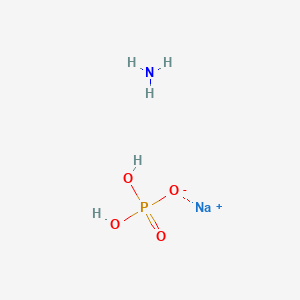
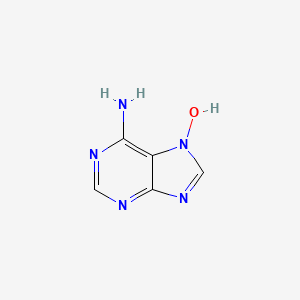
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

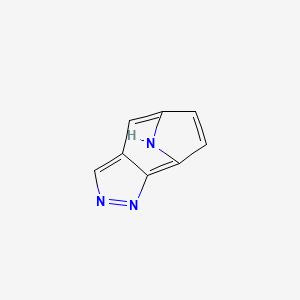
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
